Malonyl coenzyme A lithium salt is a derivative of coenzyme A, characterized by its involvement in various biochemical processes, particularly in fatty acid metabolism. It is recognized for its role as a substrate for fatty acid synthase, which is crucial in the biosynthesis of fatty acids. The chemical formula for malonyl coenzyme A lithium salt is C₁₈H₂₃N₇O₁₄P₂S, and it has a CAS number of 108347-84-8. This compound exists as a lithium salt to enhance its solubility and stability in biochemical applications .
Malonyl coenzyme A lithium salt exhibits significant biological activity primarily through its regulatory role in fatty acid metabolism. By influencing the activity of key enzymes, it helps maintain lipid homeostasis and energy balance within cells. Its inhibition of carnitine palmitoyltransferase I is particularly important in metabolic pathways that dictate whether fatty acids are stored or utilized for energy .
The synthesis of malonyl coenzyme A lithium salt can be achieved through several methods:
Malonyl coenzyme A lithium salt has diverse applications in various fields:
Malonyl coenzyme A lithium salt shares structural and functional similarities with several other compounds involved in metabolic pathways:
Compound | Chemical Structure | Role in Metabolism | Unique Features |
---|---|---|---|
Acetyl Coenzyme A | C₂H₃N₇O₁₁P | Precursor for fatty acid synthesis | Central role in energy metabolism |
Succinyl Coenzyme A | C₄H₅N₇O₁₁P | Involved in the citric acid cycle | Key intermediate in energy production |
Propionyl Coenzyme A | C₃H₅N₇O₁₁P | Important for odd-chain fatty acid metabolism | Unique role in gluconeogenesis |
Malonyl coenzyme A lithium salt is unique due to its specific function as an inhibitor of carnitine palmitoyltransferase I, distinguishing it from other acyl-CoA derivatives that primarily serve as substrates or intermediates without such regulatory roles .
Malonyl-CoA was first identified in the mid-20th century during investigations into fatty acid biosynthesis. The discovery of its lithium salt form followed advancements in stabilizing coenzyme A derivatives for laboratory use. Early studies revealed that Malonyl-CoA is synthesized via the carboxylation of acetyl-CoA by acetyl-CoA carboxylase (ACC), a reaction requiring ATP and bicarbonate. The lithium salt variant gained prominence due to its enhanced solubility in aqueous buffers (up to 10 mg/mL in PBS, pH 7.2), making it indispensable for in vitro assays.
Malonyl-CoA Li⁺ regulates two opposing metabolic processes:
This dual role establishes Malonyl-CoA as a metabolic checkpoint, balancing energy storage and utilization. In cancer cells, elevated Malonyl-CoA levels correlate with upregulated FAS activity, a survival mechanism exploited by proliferating tumors.
Malonyl-CoA is the primary two-carbon donor in fatty acid biosynthesis. The enzyme acetyl-CoA carboxylase (ACC) catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA [2] [4]. This reaction occurs in the cytosol and mitochondrial outer membrane, with ACC1 (cytosolic) and ACC2 (mitochondrial-associated) isoforms serving distinct roles [2] [4]. Malonyl-CoA is subsequently transferred to acyl carrier protein (ACP) via malonyl-CoA:ACP transacylase (MCAT), forming malonyl-ACP, which elongates fatty acid chains during de novo synthesis [5].
Key enzymatic steps:
Table 1: ACC Isoforms and Their Roles
Isoform | Localization | Primary Function | |
---|---|---|---|
ACC1 | Cytosol | Supplies malonyl-CoA for fatty acid synthesis | |
ACC2 | Mitochondrial membrane | Regulates fatty acid oxidation via malonyl-CoA | [2] [4] |
Malonyl-CoA exerts allosteric control over mitochondrial fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into mitochondria [4] [6]. Structural studies reveal two malonyl-CoA binding sites on CPT1:
Mutational analyses (e.g., E26K, K561E) demonstrate that disruptions at the A site reduce CPT1’s sensitivity to malonyl-CoA by 12-fold, underscoring the importance of interdomain interactions [6]. Kinetic studies further show mixed-type inhibition, where malonyl-CoA alters carnitine’s affinity for CPT1 [6].
In polyketide biosynthesis, malonyl-CoA serves as an extender unit for chain elongation. Polyketide synthases (PKSs) utilize malonyl-CoA analogously to fatty acid synthase, but with greater substrate flexibility, enabling structural diversity in products like antibiotics and pigments [4] [5]. For example, Mycobacterium tuberculosis FabD (a MCAT homolog) transfers malonyl groups to ACP for mycolic acid synthesis, a polyketide essential for bacterial cell wall integrity [5].
Comparative analysis:
Pathway | Enzyme | Product Diversity | |
---|---|---|---|
Fatty acid | FASN | Limited (C16–C18) | |
Polyketide | PKS | High (e.g., erythromycin, tetracycline) | [4] [5] |
Mitochondrial malonyl-CoA is synthesized via acyl-CoA synthetase family member 3 (ACSF3), which ligates malonate to CoA, bypassing ACC-dependent pathways [7]. This pathway detoxifies malonate—a succinate dehydrogenase inhibitor—by converting it to malonyl-CoA, which is decarboxylated to acetyl-CoA [7]. Additionally, malonyl-CoA regulates α-ketoglutarate (α-KG) levels through its interplay with the tricarboxylic acid (TCA) cycle:
Mitochondrial malonyl-CoA pathway:
$$
\text{Malonate} + \text{CoA} + \text{ATP} \xrightarrow{\text{ACSF3}} \text{Malonyl-CoA} + \text{AMP} + \text{PPi}
$$
[7]